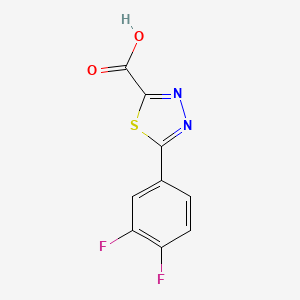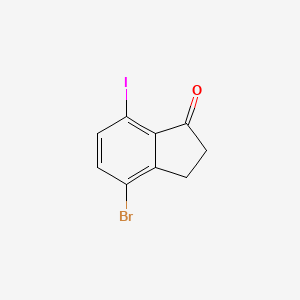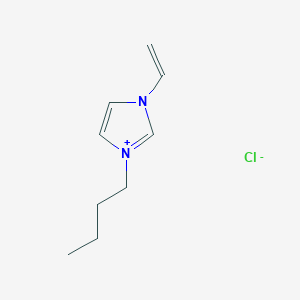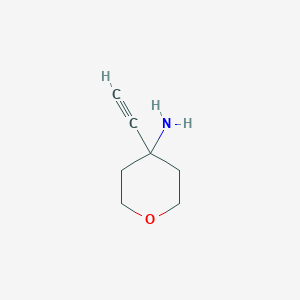
4-Ethynyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyloxan-4-amine is an organic compound with the molecular formula C6H9NO It is a derivative of oxane (tetrahydropyran) with an ethynyl group attached to the fourth carbon and an amine group also attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyloxan-4-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-hexanediol using an acid catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated oxane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyloxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxane-4-one derivatives.
Reduction: Formation of 4-ethyl-oxane-4-amine.
Substitution: Formation of various substituted amine derivatives.
Applications De Recherche Scientifique
4-Ethynyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethynyloxan-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The amine group can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: The compound can modulate biochemical pathways by altering the activity of key enzymes and proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
4-Ethynyloxan-4-amine can be compared with other similar compounds, such as:
4-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an oxane ring.
4-Ethynylmorpholine: Similar structure but with a morpholine ring.
4-Ethynylpiperidine: Similar structure but with a piperidine ring.
Uniqueness: The uniqueness of this compound lies in its oxane ring structure, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4-ethynyloxan-4-amine |
InChI |
InChI=1S/C7H11NO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6,8H2 |
Clé InChI |
ZTHFEBIKWINEBW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
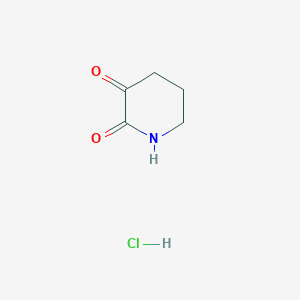
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
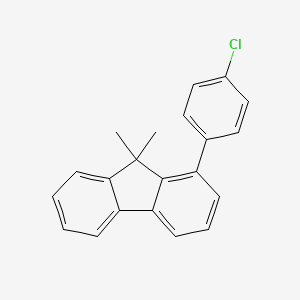
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)

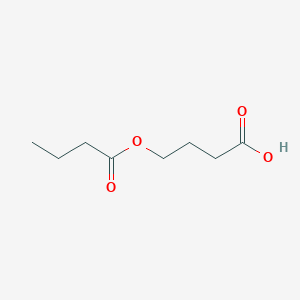

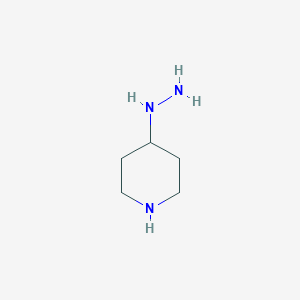
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)
